![molecular formula C10H11ClN2O B3024094 2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine CAS No. 1119450-64-4](/img/structure/B3024094.png)
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine
Overview
Description
“2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine” is a chemical compound that is used for pharmaceutical testing . It has a molecular formula of C10H12Cl2N2O .
Synthesis Analysis
The synthesis of benzoxazole derivatives, such as “2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine”, involves various methodologies. These include the use of 2-aminophenols with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis
The molecular structure of “2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine” is represented by the SMILES stringClC1=CC2=C(C=C1C)OC(CCN)=N2.Cl
. The molecular weight of this compound is 247.12 . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine” include a molecular weight of 247.13 and a predicted refractive index of 1.61 . It is a solid at room temperature .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various types of disorders in the human body . “2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine” could potentially be used in the synthesis of these indole derivatives .
Antiviral Activity
Indole derivatives, which could potentially include “2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine”, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Some indole derivatives have shown anti-inflammatory and analgesic activities . Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide have been compared with indomethacin and celecoxib for their anti-inflammatory effects .
Anticancer Activity
Indole derivatives have been used in the treatment of cancer cells . The application of indole derivatives as biologically active compounds has attracted increasing attention in recent years .
Antimicrobial Activity
The synthesized compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .
Antidiabetic Activity
Indole derivatives possess antidiabetic activity . This creates interest among researchers to synthesize a variety of indole derivatives .
Mechanism of Action
Target of Action
The primary targets of 2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine are the orexin receptors type 1 and type 2 . These receptors are known to modulate sleep-wake cycles .
Mode of Action
The compound operates through the competitive blockade of wake-promoting neuropeptides orexin A and orexin B toward its primary targets, the orexin receptors . This interaction results in the modulation of sleep-wake cycles .
Biochemical Pathways
It is known that the orexin system plays a crucial role in the regulation of various physiological processes, including feeding behavior, energy homeostasis, and wakefulness .
Pharmacokinetics
Similar compounds have shown good potency and improved pharmacokinetics . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action is the modulation of sleep-wake cycles . By blocking the orexin receptors, it promotes sleep and helps manage insomnia .
Action Environment
The action, efficacy, and stability of 2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine can be influenced by various environmental factors. For instance, benzoxazolinone derivatives, which are structurally similar to this compound, naturally occur in plants and have a natural defense mechanism against bacteria, fungi, and insects . .
properties
IUPAC Name |
2-(6-chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-6-4-8-9(5-7(6)11)14-10(13-8)2-3-12/h4-5H,2-3,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKBFFJUADVYLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)OC(=N2)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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